
3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile is not fully understood. However, studies have suggested that this compound may inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding may prevent the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and certain fungal strains. Additionally, studies have suggested that this compound may have anti-inflammatory properties, as it has been found to inhibit the production of inflammatory cytokines in vitro.
実験室実験の利点と制限
The advantages of using 3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile in lab experiments include its potential as an anticancer and antifungal agent, as well as its potential as an inhibitor of protein kinases. However, there are also limitations to its use, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on 3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile. One direction is to further explore its potential as an anticancer and antifungal agent, as well as its potential as an inhibitor of protein kinases. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, future research could focus on improving the yield and solubility of this compound, as well as reducing its potential toxicity.
合成法
The synthesis of 3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile has been achieved using different methods. One of the methods involves the reaction of 4-amino-5-methyl-1,2,4-triazole with benzyl chloride in the presence of sodium hydroxide. Another method involves the reaction of 4-amino-5-methyl-1,2,4-triazole with benzyl bromide in the presence of potassium carbonate. The yield of the compound varies depending on the method used.
科学的研究の応用
3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an antifungal agent, as it has been found to have activity against certain fungal strains. Additionally, this compound has been studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes.
特性
IUPAC Name |
3-(4-benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-13-19-20-17(16-9-5-8-15(10-16)11-18)21(13)12-14-6-3-2-4-7-14/h2-10H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJRBDUXMPCKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)

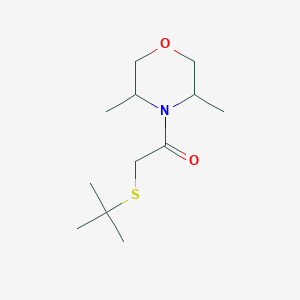
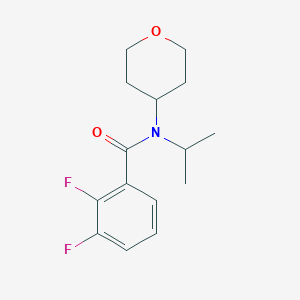


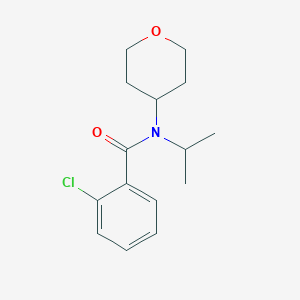

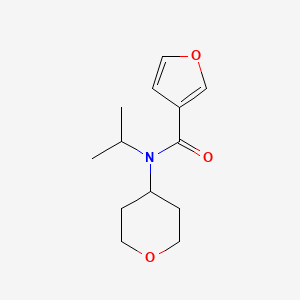
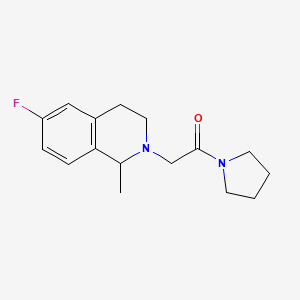
![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)